molecular formula C19H23N5O2S3 B2818539 5-(2-methyl-1,3-thiazol-4-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}thiophene-2-sulfonamide CAS No. 1788543-03-2

5-(2-methyl-1,3-thiazol-4-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2818539
CAS No.: 1788543-03-2
M. Wt: 449.61
InChI Key: ZXAMJSNGAOPNLA-UHFFFAOYSA-N
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Description

5-(2-methyl-1,3-thiazol-4-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O2S3 and its molecular weight is 449.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antibacterial Agents

The compound has been explored for its synthesis and application as a potent antitumor and antibacterial agent. A study by Hafez, Alsalamah, and El-Gazzar (2017) describes the synthesis of related thiophene and thieno[3,2-d]pyrimidine derivatives, showcasing their significant in vitro activity against human tumor cell lines, including liver, colon, and lung cancers, as well as their high activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential in developing new therapeutic agents for cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial Activity

The antimicrobial properties of compounds containing the sulfonamido moiety, similar to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide, have been extensively studied. Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their high antibacterial activities. This suggests the chemical's role in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).

Antioxidants for Age-Related Diseases

In the context of age-related diseases, analogues of the compound, particularly those with sulfonamide groups, have been synthesized for their antioxidant properties. Jin, Randazzo, Zhang, and Kador (2010) investigated derivatives for their ability to protect cells against oxidative stress-induced cell viability decrease and glutathione levels, showing promise for the preventive treatment of diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin, Randazzo, Zhang, & Kador, 2010).

Structural Analysis and Chemical Properties

The compound has also been the subject of structural analysis to understand its molecular conformation and properties better. Kumar et al. (2012) provided an in-depth analysis of a related compound, detailing its conformation, intramolecular interactions, and crystal structure, which is crucial for drug design and the development of pharmaceutical solvates (Kumar et al., 2012).

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S3/c1-13-10-18(24-8-4-3-5-9-24)23-17(21-13)11-20-29(25,26)19-7-6-16(28-19)15-12-27-14(2)22-15/h6-7,10,12,20H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAMJSNGAOPNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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